molecular formula C11H12N2O3S B14897228 n-Allyl-5-(methylthio)-2-nitrobenzamide

n-Allyl-5-(methylthio)-2-nitrobenzamide

Cat. No.: B14897228
M. Wt: 252.29 g/mol
InChI Key: XAORXULKBGARIT-UHFFFAOYSA-N
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Description

n-Allyl-5-(methylthio)-2-nitrobenzamide is a benzamide derivative characterized by an allyl group attached to the nitrogen atom of the benzamide core, a methylthio (-SCH₃) substituent at the 5-position, and a nitro (-NO₂) group at the 2-position of the aromatic ring. This compound belongs to a class of nitrobenzamides, which are studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

5-methylsulfanyl-2-nitro-N-prop-2-enylbenzamide

InChI

InChI=1S/C11H12N2O3S/c1-3-6-12-11(14)9-7-8(17-2)4-5-10(9)13(15)16/h3-5,7H,1,6H2,2H3,(H,12,14)

InChI Key

XAORXULKBGARIT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-5-(methylthio)-2-nitrobenzamide typically involves the following steps:

    Allylation: The allyl group is introduced through an allylation reaction using allyl bromide in the presence of a suitable base.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-5-(methylthio)-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The allyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

n-Allyl-5-(methylthio)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Allyl-5-(methylthio)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The allyl and methylthio groups contribute to the compound’s overall reactivity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Bioactivity

Nitro Group Position Variants
  • 2-Hydroxy-5-nitro-N-phenylbenzamide (I) : This analogue lacks the allyl and methylthio groups but shares the nitrobenzamide backbone. The nitro group at position 5 (vs. position 2 in the target compound) significantly alters molecular conformation and hydrogen-bonding patterns, as observed in crystallographic studies. Such positional differences can modulate solubility and target binding efficiency .
  • N-Phenyl-2-hydroxy-3-nitrobenzamide: With the nitro group at position 3, this compound exhibits distinct intermolecular interactions compared to the title compound.
Methylthio-Containing Analogues
  • It demonstrates potent inhibition of Hepatitis B Virus (HBV) replication (IC₅₀ ≈ 10 µM) via inhibition of viral DNA synthesis. Quantum chemical calculations and molecular docking suggest the methylthio group enhances hydrophobic interactions with viral polymerase .
  • N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (5a, 5h, 5i) : These derivatives replace the allyl and methylthio groups with a triazole-methoxybenzothiazole system. Compounds 5a, 5h, and 5i exhibit superior antimicrobial activity (MIC = 1–4 µg/mL) against Gram-positive bacteria compared to ciprofloxacin, highlighting the importance of heterocyclic substituents in enhancing antimicrobial potency .

Structural and Analytical Comparisons

  • NMR and Crystallography : The title compound’s structural elucidation would likely employ techniques similar to those used for 5a,6-Anhydrobisdethiobis(methylthio)gliotoxin (3), including ¹H/¹³C NMR and X-ray diffraction. For example, 2-hydroxy-5-nitro-N-phenylbenzamide was confirmed via single-crystal X-ray diffraction, revealing planar geometry stabilized by intramolecular hydrogen bonds .
  • Optical Properties : Compounds like heveadride (4) with sulfur-containing groups show distinct optical rotation profiles, suggesting that the methylthio group in the title compound may contribute to chiral activity if present in an asymmetric environment .

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